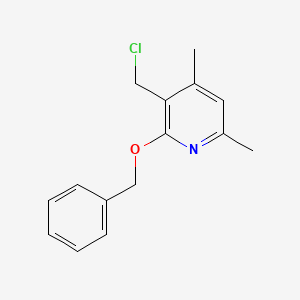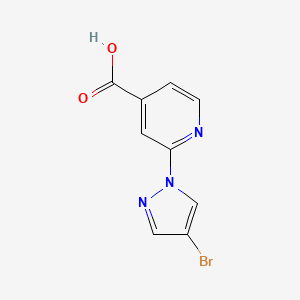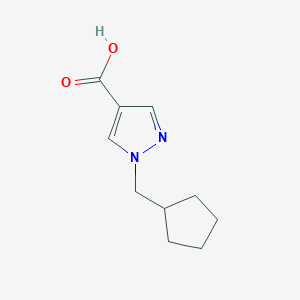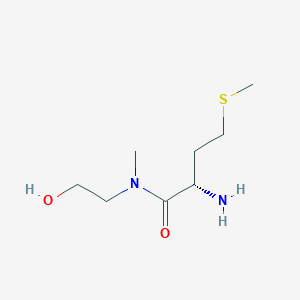
2-(Benzyloxy)-3-(chloromethyl)-4,6-dimethylpyridine
Übersicht
Beschreibung
2-(Benzyloxy)-3-(chloromethyl)-4,6-dimethylpyridine, or 2-BzCMDP, is an organic compound with a wide range of applications in the scientific field. It is a pyridine derivative and is used in many different chemical reactions and processes. 2-BzCMDP has unique properties that make it a useful tool for researchers in a variety of fields. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Schiff Base Ligand Synthesis : A study synthesized a Schiff base ligand, which included a component similar to 2-(Benzyloxy)-3-(chloromethyl)-4,6-dimethylpyridine. This ligand and its Co(II), Ni(II), and Cu(II) complexes were characterized for various properties including DNA binding and antibacterial activities (El‐Gammal et al., 2021).
Catalysis
- Catalytic Activities : The synthesized Schiff base ligand and its metal complexes exhibited catalytic activities. These activities were explored in the context of DNA binding and antimicrobial properties (El‐Gammal et al., 2021).
Antioxidant Properties
- Chain-Breaking Antioxidants : Research on a series of 6-substituted-2,4-dimethyl-3-pyridinols, which are structurally related to 2-(Benzyloxy)-3-(chloromethyl)-4,6-dimethylpyridine, revealed significant antioxidant properties. These compounds were synthesized and evaluated for their effectiveness as phenolic chain-breaking antioxidants (Wijtmans et al., 2004).
Pharmaceutical Synthesis
- Intermediate in Drug Synthesis : The compound has been used as an intermediate in the synthesis of drugs like Dexlansoprazole, which is used for treating gastroesophageal reflux disease (GERD) and other gastric acid-related diseases (Gilbile et al., 2017).
Antimicrobial and Antiviral Research
- Antimicrobial and Antiviral Potential : Research indicates potential antimicrobial and antiviral activities of compounds synthesized using derivatives of 2-(Benzyloxy)-3-(chloromethyl)-4,6-dimethylpyridine. These studies focus on the interactions with DNA and protein receptors, which may have implications for treating diseases like COVID-19 (El‐Gammal et al., 2021).
Material Science
- Organic-Inorganic Hybrid Materials : The compound has been used in the synthesis of organic-inorganic hybrid materials, which are of interest in materials science for various applications. These materials were characterized by single-crystal X-ray diffraction and other methods (Soukrata et al., 2015).
Chemical Synthesis and Green Chemistry
- Green Chemistry Applications : The compound plays a role in green chemistry applications, particularly in the synthesis of functional derivatives and evaluation of green metrics. This involves assessing aspects like atom economy and waste generation in chemical processes (Gilbile et al., 2017).
Photophysical Properties
- Photophysical Research : Studies have explored the photophysical properties of related compounds, which could have implications in fields like photochemistry and the development of new materials with specific light absorption and emission properties (Mancilha et al., 2011).
Eigenschaften
IUPAC Name |
3-(chloromethyl)-4,6-dimethyl-2-phenylmethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c1-11-8-12(2)17-15(14(11)9-16)18-10-13-6-4-3-5-7-13/h3-8H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRARFISHYLFDSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1CCl)OCC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-3-(chloromethyl)-4,6-dimethylpyridine | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[2-(2-Methoxyethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B1526486.png)


![{2-[2-(Dimethylamino)ethoxy]pyridin-4-yl}methanamine](/img/structure/B1526489.png)

![3-[4-(1-Aminoethyl)phenyl]benzonitrile](/img/structure/B1526495.png)
![2-(4-amino-1H-pyrazol-1-yl)-1-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1526496.png)
